molecular formula C11H22FN B13232943 2-Fluoro-4-(2-methylbutan-2-yl)cyclohexan-1-amine

2-Fluoro-4-(2-methylbutan-2-yl)cyclohexan-1-amine

Cat. No.: B13232943
M. Wt: 187.30 g/mol
InChI Key: QRELRYZIFVXBAJ-UHFFFAOYSA-N
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Description

2-Fluoro-4-(2-methylbutan-2-yl)cyclohexan-1-amine is an organic compound with the molecular formula C11H22FN It is a cyclohexane derivative with a fluorine atom and an amine group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-Fluoro-4-(2-methylbutan-2-yl)cyclohexan-1-one with ammonia or an amine source under suitable conditions to yield the desired amine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(2-methylbutan-2-yl)cyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.

    Reduction: The compound can be reduced to form simpler amines or hydrocarbons.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Halogenation reactions may involve reagents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction could produce simpler amines or hydrocarbons.

Scientific Research Applications

2-Fluoro-4-(2-methylbutan-2-yl)cyclohexan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

    Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(2-methylbutan-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets. The fluorine atom and amine group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-(2-methylbutan-2-yl)cyclohexan-1-one: A ketone derivative with similar structural features.

    2-(2-fluorophenoxy)-4-(2-methylbutan-2-yl)cyclohexan-1-amine: A related compound with a phenoxy group instead of a fluorine atom.

Uniqueness

2-Fluoro-4-(2-methylbutan-2-yl)cyclohexan-1-amine is unique due to its specific combination of a fluorine atom and an amine group on the cyclohexane ring

Properties

Molecular Formula

C11H22FN

Molecular Weight

187.30 g/mol

IUPAC Name

2-fluoro-4-(2-methylbutan-2-yl)cyclohexan-1-amine

InChI

InChI=1S/C11H22FN/c1-4-11(2,3)8-5-6-10(13)9(12)7-8/h8-10H,4-7,13H2,1-3H3

InChI Key

QRELRYZIFVXBAJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1CCC(C(C1)F)N

Origin of Product

United States

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